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Compound of Interest

Compound Name: Triethylstibine

Cat. No.: B1582785

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of
triethylstibine and other trialkylantimony compounds. The information presented herein is
intended to aid researchers in the identification and structural elucidation of organoantimony
compounds.

Executive Summary

Mass spectrometry is a powerful analytical technique for the characterization of organometallic
compounds. This guide focuses on the electron ionization mass spectrometry (EI-MS) of
triethylstibine ((C2Hs)3Sb), providing a comprehensive analysis of its fragmentation pattern.
For comparative purposes, the fragmentation data of trimethylstibine ((CHs)sSb) and
triphenylstibine ((CeHs)3Sb) are also presented. The data reveals characteristic fragmentation
pathways for trialkylstibines, primarily involving the sequential loss of alkyl radicals and
subsequent fragmentation of the antimony-containing core.

Mass Spectrometry Data of Triethylstibine

The electron ionization mass spectrum of triethylstibine is characterized by a distinct pattern
of fragments resulting from the cleavage of antimony-carbon bonds and subsequent
rearrangements. The quantitative data for the major fragments are summarized in the table
below, based on data from the National Institute of Standards and Technology (NIST) Mass
Spectrometry Data Center.[1]
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Table 1: Mass Spectrometry Fragmentation Data for Triethylstibine ((C2Hs)3Sb)

miz Relative Intensity Proposed Formula
(%) Fragment lon

208 35 [Sb(C2Hs)s]* CeH15Sb

179 100 [Sb(C2Hs)2]* CaH10Sb

151 45 [Sb(CzHs)(H)]* Cz2HsSb

149 20 [Sb(C2Ha)]* C2HaSb

121 15 [Sb]* Sb

29 80 [C2Hs]* CzHs

27 50 [C2Hs]* C2Hs

Fragmentation Pathway of Triethylstibine

The fragmentation of triethylstibine under electron ionization follows a logical pathway
initiated by the loss of an electron to form the molecular ion, [Sb(Cz2Hs)s3]*. This is followed by
the sequential loss of ethyl radicals, which is a common fragmentation pattern for
organometallic compounds. The proposed fragmentation pathway is illustrated in the diagram
below.
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Fragmentation Pathway of Triethylstibine
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Caption: Proposed fragmentation of triethylstibine in EI-MS.
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Comparative Analysis with Other Organoantimony
Compounds

To provide a broader context for the fragmentation of triethylstibine, this section compares its
mass spectral data with that of trimethylstibine and triphenylstibine. The data for these
compounds were also obtained from the NIST database.[2][3]

Table 2: Comparative Fragmentation Data for Trialkyl- and Triarylstibines

Major Fragments

Compound Molecular lon (m/z) Base Peak (m/z)
(m/z)

Trimethylstibine,

166 151 136, 121
(CH3)3Sb
Triethylstibine,

208 179 151, 149, 121
(C2H5)3Sb
Triphenylstibine,

353 353 276, 199, 154, 77

(CeHs)3Sb

The fragmentation patterns of these organoantimony compounds show some common
features. The molecular ion is observed in all cases, although its relative intensity varies. For
the trialkylstibines, the base peak corresponds to the loss of one alkyl radical. The subsequent
loss of further alkyl groups and rearrangements leads to the other observed fragments,
including the elemental antimony ion [Sb]*. In the case of triphenylstibine, the molecular ion is
the base peak, indicating its higher stability compared to the trialkyl analogues. Fragmentation
involves the loss of phenyl radicals and other aromatic fragments.

Experimental Protocol

The following provides a general experimental protocol for the analysis of air-sensitive
organometallic compounds like triethylstibine by electron ionization mass spectrometry.
Specific instrument parameters may vary.

1. Sample Handling:
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e Due to the air-sensitive nature of triethylstibine, all sample manipulations should be carried
out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

o The sample should be introduced into the mass spectrometer using a specialized air-
sensitive sample introduction probe or a gas chromatography inlet system designed for
reactive compounds.

2. Mass Spectrometer Conditions:
« lonization Mode: Electron lonization (EI)
« lonization Energy: Typically 70 eV to induce fragmentation and obtain reproducible spectra.

e Source Temperature: Optimized to ensure sample volatilization without thermal
decomposition (e.g., 150-250 °C).

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

e Scan Range: A range sufficient to cover the molecular ion and all expected fragments (e.g.,
m/z 10-400).

3. Data Acquisition and Analysis:
e Acquire the mass spectrum and identify the molecular ion peak.
e Analyze the fragmentation pattern by identifying the mass differences between major peaks.

e Propose structures for the fragment ions based on known fragmentation mechanisms of
organometallic compounds.

o Compare the obtained spectrum with library data (e.g., NIST database) for confirmation.

This guide provides a foundational understanding of the mass spectrometric analysis of
triethylstibine and its analogues. Researchers can utilize this information for the identification
and structural characterization of related organoantimony compounds in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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